1-Butyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrole-3-carboxylic acid derivatives has been explored in a one-step continuous flow method from tert-butyl acetoacetates, amines, and 2-bromoketones, as described in the first paper . This method utilizes the byproduct HBr from the Hantzsch reaction to hydrolyze tert-butyl esters in situ, yielding the corresponding acids. Although the specific synthesis of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid is not detailed, the methodology could potentially be adapted for its synthesis.
Another paper discusses the regio-selective synthesis of a 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which is achieved by leveraging the bulky tert-butyl group to direct selective substitutions . This approach could be relevant for the synthesis of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid by influencing the regioselectivity of the reactions involved.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as FTIR, NMR, and X-ray crystallography . For instance, the crystal and molecular structure of a synthesized Schiff base compound is stabilized by intramolecular hydrogen bonds, as revealed by X-ray analysis. These techniques could similarly be applied to determine the molecular structure of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives with singlet oxygen has been studied, leading to the formation of peroxidic intermediates that can further react with nucleophiles to yield substituted pyrroles . These findings suggest that 1-Butyl-5-oxopyrrolidine-3-carboxylic acid could also undergo similar reactions, potentially serving as a precursor for various chemical transformations.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid, they do provide insights into the properties of structurally related compounds. For example, the thermal stability and hydrogen bonding patterns of cocrystals involving carboxylic acids and pyridine derivatives have been examined . These studies can inform predictions about the stability and solubility of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid, as well as its potential to form cocrystals or engage in specific hydrogen bonding interactions.
Scientific Research Applications
Complexation and Molecular Interactions
1-Butyl-5-oxopyrrolidine-3-carboxylic acid and its analogs demonstrate unique complexation behaviors and molecular interactions. For instance, molecular tweezers with active site carboxylic acids, including analogs of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid, show significant changes in their complexation behavior due to the microenvironment around the carboxylic acid group. These interactions involve hydrogen bonds and π-stacking interactions, which are crucial in understanding complex molecular structures and interactions (Zimmerman, Wu, & Zeng, 1991).
Antibacterial Applications
Certain derivatives of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid have shown promising results in antibacterial applications. Specifically, fluoronaphthyridines containing cycloalkylamino groups, which are derivatives of this compound, have been synthesized and demonstrated significant in vitro and in vivo antibacterial activities. This highlights the potential of such compounds in the development of new antibacterial agents (Bouzard et al., 1992).
Supramolecular Chemistry
Research into the supramolecular arrangement of substituted oxopyrrolidine analogs has provided insights into the role of weak intermolecular interactions in determining the conformation and assembly of molecular structures. These studies emphasize the potential of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid analogs in the field of supramolecular chemistry, particularly in the formation of diverse supramolecular assemblies (Samipillai et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-butyl-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-3-4-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPSQGIRADJCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962887 | |
Record name | 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
43094-86-6 | |
Record name | 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43094-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043094866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.